Isopropyl n-butyl disulphide
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Overview
Description
Isopropyl n-butyl disulphide: is an organic compound with the molecular formula C7H16S2 . It belongs to the class of disulphides, which are characterized by the presence of a sulfur-sulfur bond (S-S). This compound is also known by other names such as 1-(Isopropyldisulfanyl)butane and Butyl 1-methylethyl disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl n-butyl disulphide can be synthesized through the reaction of isopropyl thiol with n-butyl thiol in the presence of an oxidizing agent. The reaction typically involves the formation of a disulphide bond between the two thiol groups. The reaction conditions often include a mild oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the thiol precursors. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Isopropyl n-butyl disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: The disulphide bond can be cleaved and substituted by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can attack the disulphide bond under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl thiol and n-butyl thiol.
Substitution: Various substituted disulphides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Isopropyl n-butyl disulphide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex disulphides and thiols .
Biology and Medicine: In biological research, disulphides like this compound are studied for their role in redox biology and their potential as antioxidants. They are also investigated for their ability to modulate protein function through thiol-disulphide exchange reactions .
Industry: The compound finds applications in the production of specialty chemicals, including flavors and fragrances. It is also used in the formulation of certain types of rubber and plastic additives .
Mechanism of Action
The primary mechanism of action of isopropyl n-butyl disulphide involves the cleavage of the disulphide bond, leading to the formation of thiol intermediates. These thiol intermediates can participate in various biochemical reactions, including thiol-disulphide exchange reactions. The compound can also generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress .
Comparison with Similar Compounds
Dimethyl disulphide: A simpler disulphide with two methyl groups.
Diphenyl disulphide: A more complex disulphide with two phenyl groups.
Diethyl disulphide: A disulphide with two ethyl groups.
Uniqueness: Isopropyl n-butyl disulphide is unique due to its specific combination of isopropyl and n-butyl groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for specific industrial applications .
Properties
CAS No. |
72437-53-7 |
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Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-(propan-2-yldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
HODYAASMHKKQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSC(C)C |
Origin of Product |
United States |
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